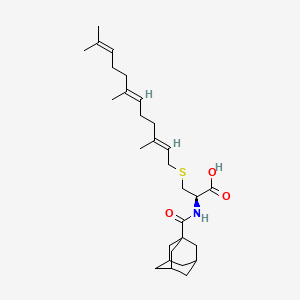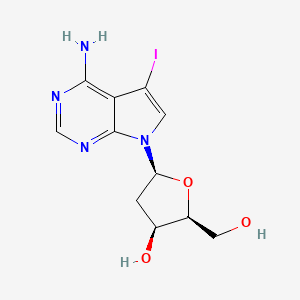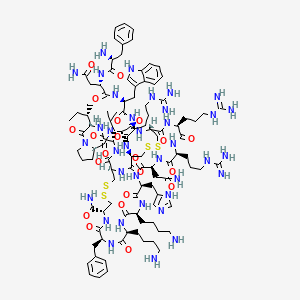
Conopeptide rho-TIA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Conopeptide rho-TIA is a peptide derived from the venom of the fish-hunting cone snail, Conus tulipa. This compound is known for its selective inhibition of alpha1B-adrenergic receptors, making it a valuable tool in pharmacological research. The peptide consists of 19 amino acids and has been studied for its unique mode of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of conopeptide rho-TIA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid’s alpha-amino group.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The final peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process is optimized to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Conopeptide rho-TIA primarily undergoes:
Oxidation: Formation of disulfide bonds between cysteine residues, which is crucial for its biological activity.
Reduction: Breaking of disulfide bonds, which can be used to study the peptide’s structure-function relationship.
Common Reagents and Conditions:
Oxidation: Typically achieved using oxidizing agents like iodine or air oxidation in alkaline conditions.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products: The major products of these reactions are the oxidized (disulfide-bonded) and reduced forms of the peptide, which have distinct biological activities .
Scientific Research Applications
Conopeptide rho-TIA has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in modulating alpha1B-adrenergic receptors, which are involved in various physiological processes.
Medicine: Potential therapeutic applications in treating conditions like hypertension and prostate hyperplasia due to its selective inhibition of alpha1B-adrenergic receptors.
Industry: Utilized in the development of new pharmacological tools and drugs targeting adrenergic receptors
Mechanism of Action
Conopeptide rho-TIA exerts its effects by binding to the alpha1B-adrenergic receptor, a G protein-coupled receptor. It acts as a non-competitive antagonist, meaning it binds to a site distinct from the endogenous ligand binding site. This binding inhibits the receptor’s ability to activate downstream signaling pathways, leading to reduced physiological responses. Key residues like arginine-4 and tryptophan-3 are crucial for its binding affinity and activity .
Comparison with Similar Compounds
Conopeptide chi-MrIA: Targets the neuronal noradrenaline transporter.
Conopeptide chi-MrIB: Similar to chi-MrIA, targets the noradrenaline transporter.
Comparison: Conopeptide rho-TIA is unique in its selective inhibition of alpha1B-adrenergic receptors, whereas chi-MrIA and chi-MrIB target the noradrenaline transporter. This specificity makes rho-TIA a valuable tool for studying adrenergic receptor function and developing selective adrenergic receptor modulators .
Properties
Molecular Formula |
C105H160N36O21S4 |
|---|---|
Molecular Weight |
2390.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-12,15-bis(4-aminobutyl)-21-(2-amino-2-oxoethyl)-9-benzyl-42-[(2S)-butan-2-yl]-24,27-bis(3-carbamimidamidopropyl)-6-carbamoyl-18-(1H-imidazol-5-ylmethyl)-33-methyl-45-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-50-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C105H160N36O21S4/c1-6-56(4)83-102(162)141-40-22-34-80(141)101(161)124-57(5)85(145)137-77-51-165-166-53-79(138-91(151)69(33-21-39-121-105(116)117)128-93(153)72(44-60-48-122-64-28-14-13-27-62(60)64)133-95(155)74(46-81(109)142)130-86(146)63(108)42-58-23-9-7-10-24-58)100(160)139-78(99(159)131-70(41-55(2)3)97(157)140-83)52-164-163-50-76(84(111)144)136-92(152)71(43-59-25-11-8-12-26-59)132-89(149)66(30-16-18-36-107)125-87(147)65(29-15-17-35-106)127-94(154)73(45-61-49-118-54-123-61)134-96(156)75(47-82(110)143)135-90(150)68(32-20-38-120-104(114)115)126-88(148)67(129-98(77)158)31-19-37-119-103(112)113/h7-14,23-28,48-49,54-57,63,65-80,83,122H,6,15-22,29-47,50-53,106-108H2,1-5H3,(H2,109,142)(H2,110,143)(H2,111,144)(H,118,123)(H,124,161)(H,125,147)(H,126,148)(H,127,154)(H,128,153)(H,129,158)(H,130,146)(H,131,159)(H,132,149)(H,133,155)(H,134,156)(H,135,150)(H,136,152)(H,137,145)(H,138,151)(H,139,160)(H,140,157)(H4,112,113,119)(H4,114,115,120)(H4,116,117,121)/t56-,57-,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,83-/m0/s1 |
InChI Key |
JOSBKXVAGAOPRY-WJKLNYSRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CN=CN4)CCCCN)CCCCN)CC5=CC=CC=C5)C(=O)N)C(=O)N[C@H](C(=O)N1)CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC8=CC=CC=C8)N)C |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CN=CN4)CCCCN)CCCCN)CC5=CC=CC=C5)C(=O)N)C(=O)NC(C(=O)N1)CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(=O)N)NC(=O)C(CC8=CC=CC=C8)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



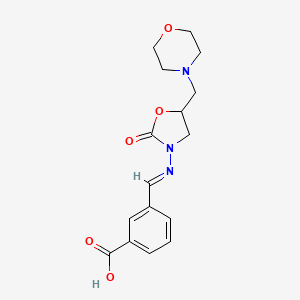
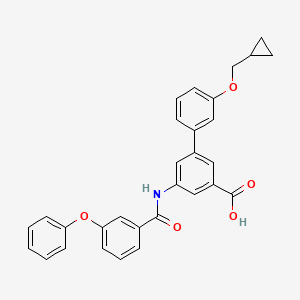
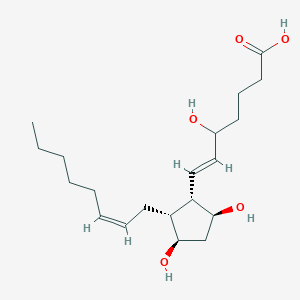
![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
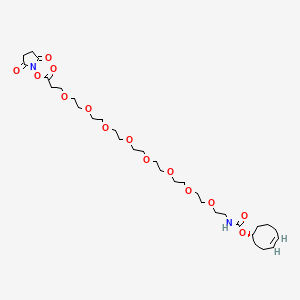
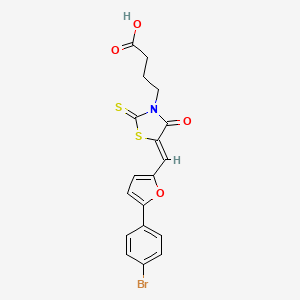
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12382268.png)
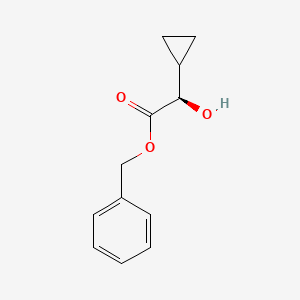
![4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one](/img/structure/B12382277.png)
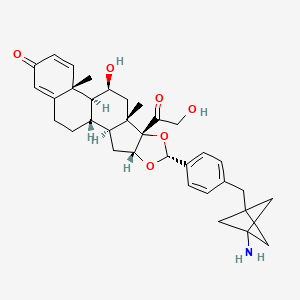
![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)
